molecular formula C9H8ClFO4S B1452689 Ethyl 3-(chlorosulfonyl)-4-fluorobenzoate CAS No. 1155084-23-3

Ethyl 3-(chlorosulfonyl)-4-fluorobenzoate

Cat. No.: B1452689
CAS No.: 1155084-23-3
M. Wt: 266.67 g/mol
InChI Key: MHWWIBUTBWNCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(chlorosulfonyl)-4-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorosulfonyl group and a fluorine atom attached to a benzene ring, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(chlorosulfonyl)-4-fluorobenzoate typically involves the chlorosulfonation of ethyl 4-fluorobenzoate. The reaction is carried out by treating ethyl 4-fluorobenzoate with chlorosulfonic acid in a suitable solvent such as dichloromethane. The reaction mixture is cooled to 0°C and stirred for a specific period, followed by gradual warming to room temperature. The product is then isolated by standard workup procedures, including washing and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and stirring controls to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(chlorosulfonyl)-4-fluorobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

    Sulfonyl Fluoride or Sulfonic Acid: Formed by reduction or hydrolysis, respectively.

Scientific Research Applications

Ethyl 3-(chlorosulfonyl)-4-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(chlorosulfonyl)-4-fluorobenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a precursor to more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Ethyl 3-(chlorosulfonyl)-4-fluorobenzoate can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl 3-chlorosulfonyl-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO4S/c1-2-15-9(12)6-3-4-7(11)8(5-6)16(10,13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWWIBUTBWNCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(chlorosulfonyl)-4-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(chlorosulfonyl)-4-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(chlorosulfonyl)-4-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(chlorosulfonyl)-4-fluorobenzoate
Reactant of Route 5
Ethyl 3-(chlorosulfonyl)-4-fluorobenzoate
Reactant of Route 6
Ethyl 3-(chlorosulfonyl)-4-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.